molecular formula C11H15N B142406 (R)-(+)-N-allyl-alpha-methylbenzylamine CAS No. 126275-19-2

(R)-(+)-N-allyl-alpha-methylbenzylamine

Katalognummer B142406
CAS-Nummer: 126275-19-2
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: GGNXWCWCESEPFK-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-(+)-N-allyl-alpha-methylbenzylamine, also known as NAMA, is an important chiral amine that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of uses in the laboratory, including synthesis of other compounds, as well as biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Allylic Alkylation

One application involves the use of chiral 3,4-diazaphospholanes, synthesized from phthaloyl chloride, PhPH2, and the azine of 2-carboxybenzaldehyde. These compounds, after resolution and coupling with various amines including alpha-methylbenzylamine, exhibit high enantioselectivities in Pd-catalyzed alkylation reactions, demonstrating their utility in asymmetric synthesis (Clark & Landis, 2003).

Synthesis of Enantiopure Cyclic Amino Acid Derivatives

Another application is seen in the synthesis of enantiopure cyclic amino esters through a sequential diastereoselective Petasis reaction/ring-closing metathesis process, where allylboronic acid and (S)-α-methylbenzylamine are utilized to form allylglycine derivatives. This method enables the preparation of enantiomerically pure cyclic α-amino acid derivatives (Morozova, Beletskaya, & Titanyuk, 2017).

Simultaneous Synthesis of Enantiomerically Pure Compounds

A remarkable achievement in synthetic chemistry is the simultaneous synthesis of (R)-1-phenylethanol and (R)-alpha-methylbenzylamine from racemic alpha-methylbenzylamine using a coupled reaction with omega-transaminase, alcohol dehydrogenase, and glucose dehydrogenase. This method showcases a novel approach to achieving high enantiomeric excess (ee) of both products from a single starting material (Yun et al., 2003).

Development of Chemoenzymatic Routes

Furthermore, the development of chemoenzymatic routes to specific target molecules like (R)-allyl-(3-amino-2-(2-methylbenzyl)propyl)carbamate highlights the integration of chemical and enzymatic steps for the synthesis of complex molecules. This approach underscores the versatility of (R)-(+)-N-allyl-alpha-methylbenzylamine in facilitating the synthesis of biologically relevant compounds on a large scale (Lindhagen et al., 2016).

Asymmetric Synthesis of Alkaloids

Additionally, the compound has been used in the asymmetric synthesis of Sedum alkaloids via lithium amide conjugate addition, showcasing its role in the construction of complex natural product frameworks. This method allows for the creation of diastereoisomerically pure azacycles, further demonstrating the compound's utility in the synthesis of natural products and pharmaceuticals (Davies et al., 2009).

Eigenschaften

IUPAC Name

N-[(1R)-1-phenylethyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h3-8,10,12H,1,9H2,2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNXWCWCESEPFK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

126275-19-2
Record name (R)-(+)-N-allyl-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.